molecular formula C8H7FINO B1333731 N-(2-fluoro-4-iodophenyl)acetamide CAS No. 97760-94-6

N-(2-fluoro-4-iodophenyl)acetamide

Cat. No. B1333731
CAS RN: 97760-94-6
M. Wt: 279.05 g/mol
InChI Key: HRBWAJGVVZVRSJ-UHFFFAOYSA-N
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Description

The compound N-(2-fluoro-4-iodophenyl)acetamide is a chemical entity that can be presumed to have an acetamide group attached to a phenyl ring which is further substituted with fluorine and iodine atoms at the 2nd and 4th positions respectively. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can help infer the properties and characteristics of N-(2-fluoro-4-iodophenyl)acetamide.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an aniline derivative with an acylating agent such as acetic anhydride or acetyl chloride. For instance, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of a substituted aniline with POCl3 in acetate . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting an acetic acid derivative with 2-diaminobenzene . These methods could potentially be adapted for the synthesis of N-(2-fluoro-4-iodophenyl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography. The dihedral angle between the substituent phenyl ring and the acetamide group can vary, as seen in 2,2-Dibromo-N-(4-fluorophenyl)acetamide, which has a dihedral angle of 29.5° . This structural information is crucial for understanding the molecular conformation and potential reactivity of the compound.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the substituents on the phenyl ring. For example, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been used as a site-selective electrophilic fluorinating agent . The presence of electronegative atoms such as fluorine and iodine in N-(2-fluoro-4-iodophenyl)acetamide would likely affect its reactivity, potentially making it a candidate for use in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be predicted using computational methods and by analogy to similar compounds. For instance, the antiviral molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide was characterized by FT-IR and FT-Raman spectra, and its drug likeness was assessed based on Lipinski's rule . The compound's optimized geometry indicated near-planarity between the phenyl and pyrimidine rings, which could be relevant for the planarity of N-(2-fluoro-4-iodophenyl)acetamide as well. Additionally, the intermolecular interactions and vibrational modes of these compounds can provide insights into their stability and potential biological activity .

Scientific Research Applications

Synthesis and Characterization

  • Novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, including variants related to N-(2-fluoro-4-iodophenyl)acetamide, have been synthesized and characterized, indicating the potential for diverse applications in chemical synthesis and materials science (Yang Man-li, 2008).

Medical Imaging

Nonlinear Optical Properties

  • The nonlinear optical properties of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, a related compound, have been explored for potential applications in photonic devices, optical switches, and modulators (A. N. Castro et al., 2017).

Drug Development

  • Variants of N-(2-fluoro-4-iodophenyl)acetamide have been investigated as anti-epileptic drug candidates, showcasing its potential in pharmaceutical research (Tomoyuki Tanaka et al., 2019).

Herbicide Development

  • N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives, related to N-(2-fluoro-4-iodophenyl)acetamide, have been synthesized and shown effective as herbicides against various weeds (Daoxin Wu et al., 2011).

Immunomodulation

  • Research on N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide, structurally related to N-(2-fluoro-4-iodophenyl)acetamide, suggests potential in modulating the immune response to tumors, which could be relevant for cancer treatment strategies (B. S. Wang et al., 1988); (B. S. Wang et al., 2004).

Future Directions

The compound “N-(2-fluoro-4-iodophenyl)acetamide” and similar compounds have potential in clinical use for cancer treatment, especially for those cancers induced by RAS/RAF dysfunction . The combination of the MEK inhibitors with other therapies—such as chemotherapy, targeted therapy, and immunotherapy—may be a promising approach for clinical use .

properties

IUPAC Name

N-(2-fluoro-4-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBWAJGVVZVRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381971
Record name N-(2-fluoro-4-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-4-iodophenyl)acetamide

CAS RN

97760-94-6
Record name N-(2-fluoro-4-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-fluoro-4-iodoaniline (4.74 g, 20 mmol) in dry tetrahydrofuran (20 mL) was cooled to 0° C. and then treated with acetic anhydride (8.2 g, 80 mmol). The reaction mixture was stirred for 10 min at 0° C. and then was allowed to warm to 25° C. where it was stirred for 2 h. After this time, thin layer chromatography analysis of the reaction mixture indicated the absence of starting material. The reaction mixture was then concentrated in vacuo to afford a crude residue. The residue precipitated from diethyl ether (50 mL) and hexanes (50 mL). The solid was collected by filtration and washed with hexanes to afford N-(2-fluoro-4-iodo-phenyl)-acetamide (5.12 g, 92%) as a white crystalline solid: mp 152-154° C.; EI-HRMS m/e calcd for C8H7FINO (M+) 278.9556, found 278.9559.
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-fluoro-4-iodo-phenylamine (61 g, 257 mmol) in anhydrous pyridine (25 mL) was added drop-wise acetic anhydride (32.8 mL, 321 mmol) at such a rate to maintain the internal temperature between 10° C. and 20° C. At the end of the addition, the reaction was stirred for an additional 0.5 h at rt followed by heating on an oil bath (external temperature 50–60° C.). The reaction was monitored by thin layer chromatography. Once complete (ca. 1.5 h), the mixture was cooled and the reaction mixture solidified. The solid was slurried with cold ethanol (50 mL) and filtered. The solid was washed with cold ethanol (mL) and dried to a fine white crystalline material. The filtrate was concentrated and taken up in ethanol (20 mL) and cooled overnight. Further product was obtained. 63 g (226 mmol) was isolated as a fine white, crystalline solid. Yield: 88%; mp 153° C.; 1H NMR (400 MHz, CDCl3) δ 8.15 (t, J=8 Hz, 1H), 7.33 (br s, 1H), 7.49 (m, 2H), 2.24 (s, 3H, Me).
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
32.8 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Aljuhani, MR Aouad, N Rezki, OA Aljaldy… - Journal of Molecular …, 2019 - Elsevier
The ionic liquids are remarkable molecules with exceptional properties and applications. The microwave assisted green method was used to synthesize (yield, up to 95%) a new series …
Number of citations: 22 www.sciencedirect.com
MM Cieslinski, PJ Steel, SF Lincoln… - Supramolecular …, 2006 - Taylor & Francis
Two [2]-rotaxanes each comprising α-cyclodextrin as the rotor, and with either 3,3′-difluoro- or 3,3′-dichloro-stilbene as the axle and trinitrophenylamino substituents as the blocking …
Number of citations: 15 www.tandfonline.com
YG Suh, YS Lee, KH Min, OH Park, JK Kim… - Journal of Medicinal …, 2005 - ACS Publications
Recently, 1,3-diarylalkyl thioureas have merged as one of the promising nonvanilloid TRPV1 antagonists possessing excellent therapeutic potential in pain regulation. In this paper, the …
Number of citations: 65 pubs.acs.org
SK Ihmaid, SY Alraqa, MR Aouad, A Aljuhani… - Bioorganic …, 2021 - Elsevier
This study reports an efficient and convenient click chemistry synthesis of a novel series of phthalimide scaffold linked to 1,2,3 triazole ring and terminal lipophilic fragments. Structures …
Number of citations: 31 www.sciencedirect.com
SK Ihmaid, A Aljuhani, M Alsehli, N Rezki… - Journal of Molecular …, 2022 - Elsevier
This study reports an efficient and convenient click synthesis of novel series of chromene scaffold linked to 1,2,3 triazole ring and terminal lipophilic fragments. Structures of all newly …
Number of citations: 18 www.sciencedirect.com
H Baars - 2016 - publications.rwth-aachen.de
I would like to thank Prof. Dr. Carsten Bolm for the opportunity to work in his group on varied and exciting topics under excellent working conditions and for his support. Futhermore, I …
Number of citations: 3 publications.rwth-aachen.de
G AJG - researchgate.net
(57) Abstract: The present invention is directed to compounds of formula (I) wherein R", R', R", and A are defined herein. The present invention also provides for pharmaceutical …
Number of citations: 0 www.researchgate.net

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